molecular formula C9H14OS B14386865 2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one CAS No. 89730-33-6

2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one

Cat. No.: B14386865
CAS No.: 89730-33-6
M. Wt: 170.27 g/mol
InChI Key: AOILSMHPNMTAOO-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a prop-2-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with prop-2-en-1-yl sulfide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of prop-2-en-1-yl sulfide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The cyclohexanone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
  • L-p-mentha-1(6),8-dien-2-one

Uniqueness

2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one is unique due to the presence of the prop-2-en-1-yl sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with biological targets and enables diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89730-33-6

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-prop-2-enylsulfanylcyclohexan-1-one

InChI

InChI=1S/C9H14OS/c1-2-7-11-9-6-4-3-5-8(9)10/h2,9H,1,3-7H2

InChI Key

AOILSMHPNMTAOO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1CCCCC1=O

Origin of Product

United States

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